molecular formula C7H12O2 B017977 Ethyl 3-Methyl-2-butenoate-d6 CAS No. 53439-15-9

Ethyl 3-Methyl-2-butenoate-d6

Cat. No.: B017977
CAS No.: 53439-15-9
M. Wt: 134.21 g/mol
InChI Key: UTXVCHVLDOLVPC-XERRXZQWSA-N
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Description

Ethyl 3-Methyl-2-butenoate-d6 is a deuterated analogue of Ethyl 3-Methyl-2-butenoate. This compound is often used in scientific research due to its stable isotope labeling, which makes it valuable in various analytical and synthetic applications. The molecular formula of this compound is C7H6D6O2, and it has a molecular weight of 134.21 g/mol.

Preparation Methods

Synthetic Routes and Reaction Conditions

Ethyl 3-Methyl-2-butenoate-d6 can be synthesized through a multi-step process. One common method involves the use of triethyl phosphonoacetate and deuterated acetone. The reaction is carried out in dry tetrahydrofuran, with n-butyllithium as a base. The mixture is cooled to -50°C and then gradually warmed to room temperature. The reaction is quenched with saturated ammonium chloride solution, and the product is extracted and purified using column chromatography .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves strict control of reaction parameters to ensure high yield and purity. The use of deuterated reagents and solvents is crucial to maintain the deuterium labeling in the final product .

Chemical Reactions Analysis

Types of Reactions

Ethyl 3-Methyl-2-butenoate-d6 undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding acids or ketones.

    Reduction: Reduction reactions can convert it into alcohols or alkanes.

    Substitution: It can undergo nucleophilic substitution reactions, where the ester group is replaced by other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents like lithium aluminum hydride and sodium borohydride are often used.

    Substitution: Nucleophiles such as amines or thiols can be used under basic or acidic conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield carboxylic acids, while reduction can produce alcohols .

Scientific Research Applications

Ethyl 3-Methyl-2-butenoate-d6 is widely used in scientific research due to its stable isotope labeling. Some of its applications include:

    Chemistry: Used as a reference standard in nuclear magnetic resonance (NMR) spectroscopy to study reaction mechanisms and kinetics.

    Biology: Employed in metabolic studies to trace biochemical pathways.

    Medicine: Utilized in the synthesis of pharmaceutical compounds, such as endothelin-A antagonists and antidepressants.

    Industry: Applied in the production of specialty chemicals and as a reagent in various synthetic processes.

Mechanism of Action

The mechanism of action of Ethyl 3-Methyl-2-butenoate-d6 involves its interaction with specific molecular targets. In biological systems, it can be incorporated into metabolic pathways, allowing researchers to study the dynamics of these processes. The deuterium labeling helps in tracking the compound through various reactions and understanding its role in different biochemical pathways.

Comparison with Similar Compounds

Ethyl 3-Methyl-2-butenoate-d6 is unique due to its deuterium labeling, which distinguishes it from its non-deuterated counterpart, Ethyl 3-Methyl-2-butenoate. Similar compounds include:

    Ethyl 3-Methyl-2-butenoate: The non-deuterated version, used in similar applications but without the benefits of stable isotope labeling.

    Ethyl 3,3-Dimethylacrylate-d6: Another deuterated ester used in synthetic chemistry.

    Ethyl Isobutenoate-d6: A related compound with deuterium labeling, used in various research applications.

This compound stands out due to its specific labeling, making it highly valuable in analytical and synthetic research.

Properties

IUPAC Name

ethyl 4,4,4-trideuterio-3-(trideuteriomethyl)but-2-enoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H12O2/c1-4-9-7(8)5-6(2)3/h5H,4H2,1-3H3/i2D3,3D3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UTXVCHVLDOLVPC-XERRXZQWSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C=C(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

[2H]C([2H])([2H])C(=CC(=O)OCC)C([2H])([2H])[2H]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H12O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60482505
Record name Ethyl 3-Methyl-2-butenoate-d6
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60482505
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

134.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

53439-15-9
Record name Ethyl 3-Methyl-2-butenoate-d6
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60482505
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

Ten grams 3,3-dimethylacrylic acid was dissolved in 100 ml absolute ethanol and 0.5 ml concentrated (37% approx.) hydrochloric acid added. The reaction mix was refluxed for 24 to 48 hours with a Dean-Stark trap filled with activated molecular sieves inserted between the reaction vessel and the condenser. After cooling, the solvent was removed by rotary evaporation under reduced pressure at 50° C. to yield 6.3 g of a cloudy, yellow oil (ethyl 3-methyl-2-butenoate.)
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
100 mL
Type
reactant
Reaction Step One

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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